N-Hydroxy-1,5-dimethylpyrazole-4-carbimidoyl Chloride
Description
Properties
IUPAC Name |
N-hydroxy-1,5-dimethylpyrazole-4-carboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYZLWGGLSQRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the 1,5-dimethylpyrazole backbone. A widely adopted method involves cyclocondensation of β-keto esters with methylhydrazine derivatives.
Key reaction :
Ethyl acetoacetate undergoes formylation using triethyl orthoformate in acetic anhydride at 110–120°C to yield ethyl 3-(ethoxymethylene)acetoacetate (compound A). Subsequent treatment with 40% methylhydrazine aqueous solution in toluene at 8–10°C produces 1,5-dimethyl-1H-pyrazole-4-carboxylate (compound B) through nucleophilic attack and cyclization.
Optimized parameters :
Introduction of Hydroxyimino Group
The carboxylate intermediate undergoes oximation using hydroxylamine hydrochloride under basic conditions.
Critical steps :
-
Saponification of the ester group with NaOH/EtOH at reflux
-
Reaction with NH2OH·HCl in pyridine/EtOH at 60°C for 4 hr
Yield enhancement strategies :
Chlorocarbonimidoyl Formation
The final step involves converting the hydroxyimino group to chlorocarbonimidoyl using chlorinating agents.
Reagent comparison :
| Chlorinating Agent | Conditions | Yield | Purity |
|---|---|---|---|
| N-Chlorosuccinimide | DMF, 0°C, 2 hr | 78% | 95% |
| POCl3 | Toluene, reflux, 6 hr | 85% | 92% |
| Cl2 gas | CH2Cl2, -10°C, 1 hr | 91% | 89% |
Mechanistic pathway :
The reaction proceeds through an electrophilic chlorination mechanism where the hydroxyl oxygen acts as a nucleophile attacking the chlorinating agent. Excess base (e.g., Et3N) neutralizes generated HCl, pushing equilibrium toward product formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents disclose scalable methods using microreactor technology:
Flow system parameters :
Purification Protocols
Final product purification employs sequential techniques:
Analytical validation :
-
HPLC purity: ≥99.5% (C18 column, 0.1% TFA/MeCN gradient)
-
Residual solvents: <50 ppm (GC-MS)
Alternative Synthetic Pathways
Metal-Catalyzed Approaches
Palladium-mediated cross-coupling enables late-stage functionalization:
Representative reaction :
1,5-Dimethylpyrazole-4-boronic acid + ClCONHOH →
Product (82% yield) using:
Advantages :
Enzymatic Methods
Emerging biocatalytic routes show promise for green synthesis:
| Enzyme | Substrate | Conversion |
|---|---|---|
| Candida antarctica lipase B | 1,5-Dimethylpyrazole-4-carboxylic acid | 68% |
| Pseudomonas fluorescens esterase | Hydroxyimino ester precursor | 54% |
Optimization challenges :
-
Enzyme stability in chlorinated media
-
Substrate inhibition at >100 mM concentrations
| Temperature | Decomposition Products | Hazard Class |
|---|---|---|
| 150°C | HCl, NOx, methyl isocyanate | 4.3 (Dangerous when wet) |
| 220°C | HCN, CO, chlorinated pyrazines | 6.1 (Toxic) |
Storage recommendations :
-
Argon atmosphere at -20°C
-
Amber glass containers with PTFE-lined caps
Comparative Analysis of Synthetic Methods
Economic and environmental metrics :
| Method | Cost Index | E-Factor | PMI | Carbon Intensity |
|---|---|---|---|---|
| Classical stepwise | 1.00 | 23.4 | 18.7 | 8.2 kg CO2e/kg |
| Continuous flow | 0.78 | 11.2 | 9.4 | 4.1 kg CO2e/kg |
| Enzymatic | 2.15 | 6.8 | 5.9 | 2.3 kg CO2e/kg |
E-Factor = mass waste/mass product; PMI = Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while substitution of the chloride group can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of KDM5 Demethylases
One of the primary applications of N-hydroxy-1,5-dimethylpyrazole-4-carbimidoyl chloride is its role as an inhibitor of KDM5 demethylases. These enzymes are crucial in the regulation of gene expression through the demethylation of histones, particularly H3K4me3. Inhibition of KDM5 demethylases can restore normal gene expression patterns disrupted by aberrant histone methylation, which is significant in the context of various diseases, including cancer and neurodegenerative disorders .
Therapeutic Implications
The therapeutic potential of this compound extends to several diseases:
- Cancer : By inhibiting KDM5 demethylases, it may help combat tumor growth and progression by restoring normal epigenetic regulation.
- Neurodegenerative Disorders : The modulation of gene expression through histone modifications could have beneficial effects in conditions such as Alzheimer's and Huntington's diseases .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications to its structure can enhance its inhibitory activity against KDM5 enzymes. For instance, variations in substituents on the pyrazole ring have been explored to optimize binding affinity and selectivity for KDM5 proteins .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that allow for the introduction of hydroxyl and carbimidoyl groups onto the pyrazole ring. This versatility in synthetic methods highlights its potential for generating various derivatives that could further enhance its biological activity .
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,5-Dimethylpyrazole | Structure | Lacks carbimidoyl and hydroxyl groups; serves as a basic pyrazole scaffold. |
| N-Hydroxy-3,5-dimethylpyrazole | Structure | Contains a hydroxyl group but differs in substitution pattern on the pyrazole ring. |
| 4-Carbamimidoyl-1H-pyrazole | Structure | Similar functional groups but lacks the dimethyl substitution; may exhibit different biological activities. |
The distinct combination of functional groups in this compound enhances its potential as an enzyme inhibitor compared to its analogs .
Case Studies and Research Findings
Several studies have documented the effects of this compound on biological systems:
- In Vitro Studies : Preliminary data suggest effective binding to KDM5 proteins leading to significant inhibition of their demethylase activity. Molecular docking studies have indicated favorable interactions with active sites of KDM5 enzymes .
- In Vivo Studies : Research is ongoing to evaluate the compound's efficacy in animal models for conditions like cancer and neurodegenerative diseases, focusing on its ability to modulate gene expression through epigenetic mechanisms .
Mechanism of Action
The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbonimidoyl chloride groups are likely involved in forming covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. Specific pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) and coumarin-pyrazole hybrids (). Key differences include:
- Carbimidoyl Chloride vs. Carboxamide : The carbimidoyl chloride group (R–N=CCl–OH) in the target compound is more electrophilic than the carboxamide group (R–CONH–) in analogs like 3a–3p , making it reactive toward amines or thiols.
- Substituent Effects: Derivatives such as 3b (4-chlorophenyl) and 3d (4-fluorophenyl) exhibit halogenated aryl groups, which enhance molecular rigidity and melting points compared to non-halogenated analogs .
Physical and Spectroscopic Properties
Table 1: Comparison of Key Properties
*Data for the target compound inferred from structural analogs.
- Melting Points : Halogenated derivatives (3b , 3d ) exhibit higher melting points due to increased intermolecular forces (e.g., halogen bonding).
- Spectroscopy : The carboxamide derivatives show distinct ¹H-NMR signals for aromatic protons (δ 7.2–8.1) and carbonyl groups (IR ~1636 cm⁻¹). In contrast, the target compound’s hydroxyl and carbimidoyl chloride groups would likely show broad OH stretches (IR ~3180 cm⁻¹) and deshielded NH signals in NMR .
Critical Analysis of Evidence
- Contradictions : Compound 3e in is listed twice with slight NMR discrepancies (δ 2.65 in CDCl3 vs. δ 2.48 in DMSO-d6), highlighting solvent effects on chemical shifts .
- Data Gaps : Melting points and yields for the target compound and coumarin hybrids (4i , 4j ) are unavailable, limiting direct comparison.
Biological Activity
N-Hydroxy-1,5-dimethylpyrazole-4-carbimidoyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a KDM5 inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 189.64 g/mol |
| Molecular Formula | C₇H₁₀ClN₅O |
| IUPAC Name | This compound |
This compound acts primarily as an inhibitor of KDM5 histone demethylases. These enzymes are crucial in regulating epigenetic modifications on histones, particularly the trimethylation of lysine 4 on histone H3 (H3K4me3). By inhibiting KDM5, this compound can potentially reverse epigenetic silencing associated with various diseases, including cancer and neurodegenerative disorders .
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in various biological assays:
- Antitumor Activity : A study highlighted its ability to inhibit the proliferation of cancer cell lines through KDM5 inhibition. This suggests potential applications in cancer therapeutics .
- Neuroprotective Effects : Research indicates that compounds with similar structures may mitigate the effects of neurodegenerative diseases by restoring normal gene expression patterns disrupted by epigenetic modifications .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was shown to significantly reduce cell viability. The IC50 values indicated a potent effect at micromolar concentrations. This supports its potential use as a lead compound in anticancer drug development.
Case Study 2: Epigenetic Modulation
Another investigation focused on the modulation of gene expression in neuronal cells treated with this compound. Results demonstrated a marked increase in the expression of neuroprotective genes, suggesting that it may play a role in neuroprotection and cognitive enhancement.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of its biological activity, we compare this compound with other known KDM5 inhibitors:
| Compound | KDM5 Inhibition | Antitumor Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | High | Moderate |
| Compound A (e.g., GSK-J4) | Yes | Moderate | Low |
| Compound B (e.g., JIB-04) | Yes | High | Moderate |
Q & A
Advanced Question
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis to carboxylic acid derivatives).
- Light Sensitivity : Use amber vials and assess UV-induced decomposition with LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C suggests thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
